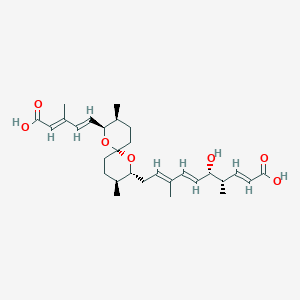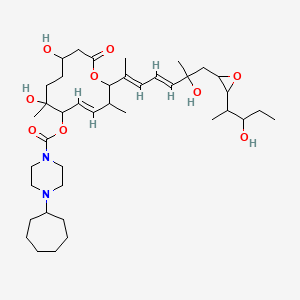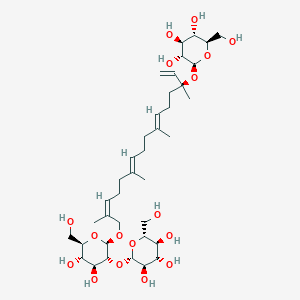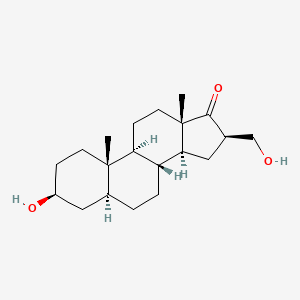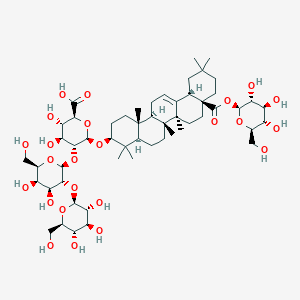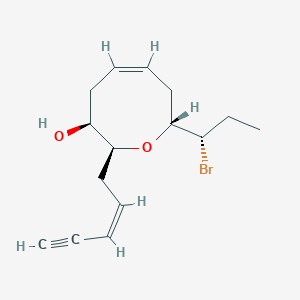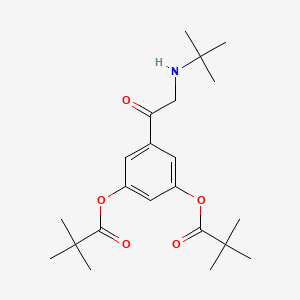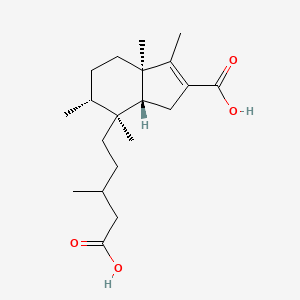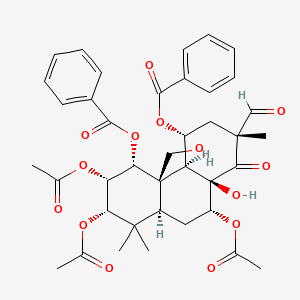
(1R,5S)-3beta-(4-Chlorobenzhydryloxy)tropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Clobenztropine is a diarylmethane.
Wissenschaftliche Forschungsanwendungen
Monoamine Transporter Binding Properties : One study synthesized and evaluated the monoamine transporter binding properties of 3β-(3',4'-disubstituted phenyl)tropane-2β-carboxylic acid methyl esters, including analogs similar to "(1R,5S)-3β-(4-Chlorobenzhydryloxy)tropane" (Carroll et al., 2005). These compounds were found to have high affinity for both dopamine and serotonin transporters (DAT and 5-HTT, respectively).
Structure-Activity Relationship Studies : Another study focused on synthesizing various analogs and evaluating their structure-activity relationships for binding at monoamine transporters (Jin, Navarro, & Carroll, 2009). This research is crucial for understanding how structural modifications of tropane derivatives affect their interaction with these transporters.
Ligand Binding and Dopamine Transporter Affinity : A different research project explored the synthesis of nortropane derivatives and their inhibitory properties on dopamine, serotonin, and norepinephrine transporters (Emond et al., 1997). This study is relevant for understanding the selectivity and potency of such compounds towards the dopamine transporter.
Pharmacotherapy for Treating Cocaine Abuse : The behavioral pharmacology and monoamine transporter binding properties of a series of 3β-(substituted phenyl)-2β-(3'-substituted isoxazol-5-yl)tropanes were examined, with relevance to the pharmacotherapy for treating cocaine abuse (Carroll et al., 2004).
Remote Binding Domain on the Dopamine Transporter : A study synthesized a series of 4'-substituted 3β-phenyltropane-2β-carboxylic acid methyl esters to better define the pharmacophore for the cocaine binding site on the DAT, suggesting a previously unknown remote binding domain (Blough et al., 2002).
Radiosynthesis and Biological Evaluation : The radiosynthesis and biological evaluation of carbon-11 and iodine-123 labeled 2β-carbomethoxy-3β-[4'-((Z)-2-haloethenyl)phenyl]tropanes as candidate radioligands for in vivo imaging of the serotonin transporter were also explored (Plisson et al., 2004).
Novel Tropane Analogues for PET Imaging : Evaluation of novel tropane analogues compared with the binding characteristics of known ligands for positron emission tomography was conducted, highlighting the potential of these compounds in neuroimaging (Sihver et al., 2007).
Development of 3-Phenyltropane Analogues : A study on the development of 3-phenyltropane analogues with high affinity for the dopamine and serotonin transporters and low affinity for the norepinephrine transporter was also notable (Jin, Navarro, & Carroll, 2008).
Eigenschaften
Produktname |
(1R,5S)-3beta-(4-Chlorobenzhydryloxy)tropane |
|---|---|
Molekularformel |
C21H24ClNO |
Molekulargewicht |
341.9 g/mol |
IUPAC-Name |
(1S,5R)-3-[(4-chlorophenyl)-phenylmethoxy]-8-methyl-8-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C21H24ClNO/c1-23-18-11-12-19(23)14-20(13-18)24-21(15-5-3-2-4-6-15)16-7-9-17(22)10-8-16/h2-10,18-21H,11-14H2,1H3/t18-,19+,20?,21? |
InChI-Schlüssel |
OCAXFDULERPAJM-WHSGIHJSSA-N |
Isomerische SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)OC(C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
SMILES |
CN1C2CCC1CC(C2)OC(C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Kanonische SMILES |
CN1C2CCC1CC(C2)OC(C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



